molecular formula C7H8BClO3 B065115 (3-Chloro-2-methoxyphenyl)boronic acid CAS No. 179898-50-1

(3-Chloro-2-methoxyphenyl)boronic acid

Cat. No. B065115
M. Wt: 186.4 g/mol
InChI Key: VHQABGUEHFRBRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids, including (3-Chloro-2-methoxyphenyl)boronic acid, often involves organometallic reactions that allow for the incorporation of the boron atom into organic frameworks. A common approach includes the use of Grignard or organolithium reagents that react with boron trihalides or boric acids under controlled conditions. These methodologies enable the precise introduction of boron into aromatic rings, such as the chloro- and methoxy-substituted phenyl ring in this compound. Recent advances in cross-coupling reactions, notably Suzuki-Miyaura coupling, have also enhanced the accessibility of boronic acids by facilitating the direct bonding of boron to aromatic systems with high selectivity and efficiency (Plescia & Moitessier, 2020).

Molecular Structure Analysis

The molecular structure of (3-Chloro-2-methoxyphenyl)boronic acid is characterized by its boronic acid group (-B(OH)_2) attached to an aromatic ring that is further substituted with a chloro and a methoxy group. This structural arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The boronic acid group, in particular, has a trigonal planar geometry around the boron atom, allowing it to undergo reversible covalent interactions with diols and other Lewis bases, which is a critical feature in its utility in chemical synthesis and sensor applications (Bian et al., 2019).

Chemical Reactions and Properties

(3-Chloro-2-methoxyphenyl)boronic acid participates in a variety of chemical reactions, leveraging its boronic acid functionality. It is notably involved in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds with halogenated compounds. This reaction is pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers. The presence of the chloro and methoxy substituents further modulates its reactivity, offering orthogonal selectivity in coupling reactions and enhancing the molecule's utility in organic synthesis (Issac & Tierney, 1996).

Scientific Research Applications

  • Fluorescence Quenching Studies :

    • Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), have been studied for fluorescence quenching in alcohols. The studies revealed a negative deviation in the Stern–Volmer plots, interpreted as the existence of different conformers of the solutes in the ground state, influenced by hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
  • Biological Activity :

    • 5-chloro-2-methoxyphenylboronic acid (5CMPBA) was explored for its biological activity, specifically in fluorescence quenching mechanisms. The study analyzed the quenching mechanism using different models and calculated various quenching parameters, suggesting that static quenching mechanism is active in the system (Geethanjali et al., 2015).
  • Macrocyclic Chemistry :

    • In macrocyclic chemistry, compounds derived from 3-chlorophenyl- and 4-chlorophenyl-boronic acids, among others, were synthesized and analyzed by X-ray crystallography. The study provided insights into bond lengths, angles, and intermolecular interactions in these compounds (Fárfan et al., 1999).
  • Photophysical Properties :

    • The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were examined using solvatochromic shift and quantum chemical methods. The study revealed insights into the dipole moments and spectral variations of 3MPBA in different solvents, highlighting its radiative nature in excited states (Muddapur et al., 2016).
  • Food Matrix Applications :

    • Boronic acids, including derivatives like 3-methoxy-5-nitrophenylboronic acid, were investigated for the specific reduction of fructose in food matrices like fruit juice. This study confirmed the affinity of boronic acids to fructose and explored their potential in modifying sugar composition in food applications (Pietsch & Richter, 2016).

Safety And Hazards

“(3-Chloro-2-methoxyphenyl)boronic Acid” is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust or vapors .

properties

IUPAC Name

(3-chloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQABGUEHFRBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578128
Record name (3-Chloro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-methoxyphenyl)boronic acid

CAS RN

179898-50-1
Record name (3-Chloro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxybenzeneboronic acid
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Synthesis routes and methods

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-6-chloroanisole (0.71 g, 3.2 mmol), n-BuLi (2.5 M in hexanes; 1.28 mL, 3.2 mmol), and trimethylborate (1.09 mL, 9.6 mmol) to afford 0.55 g (91%) of 3-chloro-2-methoxyphenylboronic acid which was used without further purification.
Quantity
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0.71 g
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1.28 mL
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1.09 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org

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